Home > Products > Screening Compounds P62064 > N-Acetyl-L-leucine
N-Acetyl-L-leucine - 1188-21-2

N-Acetyl-L-leucine

Catalog Number: EVT-272106
CAS Number: 1188-21-2
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Acetyl-L-leucine is a modified amino acid, specifically an acetylated derivative of the essential amino acid L-leucine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exists as a component of a racemic mixture (N-Acetyl-DL-leucine) along with its enantiomer, N-Acetyl-D-leucine. [, , , ] While both enantiomers exist in the racemate, N-Acetyl-L-leucine is identified as the pharmacologically active enantiomer. [, ] In scientific research, N-Acetyl-L-leucine is utilized for its distinct properties and its role in various biological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Elucidating Detailed Mechanisms of Action: Further research is needed to fully understand the mechanisms through which N-Acetyl-L-leucine exerts its effects, particularly its influence on neuronal cell death, neuroinflammation, and autophagy. [, ]

  • Exploring Therapeutic Potential in Other Neurological Disorders: Given its positive effects observed in preclinical models of traumatic brain injury [], investigating the therapeutic potential of N-Acetyl-L-leucine in other neurological disorders characterized by neuronal cell death and neuroinflammation is warranted.

  • Investigating Long-Term Effects and Safety: While initial studies suggest a favorable safety profile, long-term studies are needed to assess the long-term effects and safety of N-Acetyl-L-leucine, especially in the context of chronic administration. []

L-leucine

  • Compound Description: L-leucine is an essential α-amino acid used in the biosynthesis of proteins. It is characterized by an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid. []
  • Relevance: L-leucine is the parent compound of N-Acetyl-L-leucine. N-acetylation of L-leucine significantly alters its physicochemical properties and transporter selectivity. While L-leucine is transported by the L-type Amino Acid Transporter (LAT) with high affinity, N-Acetyl-L-leucine utilizes organic anion transporters (OAT1 and OAT3). This difference in transporter selectivity contributes to the therapeutic efficacy of N-Acetyl-L-leucine compared to L-leucine. []

N-acetyl-D-leucine

  • Compound Description: N-acetyl-D-leucine is the D-enantiomer of N-Acetyl-L-leucine. [, ]
  • Relevance: While N-Acetyl-L-leucine shows therapeutic potential in various conditions like Niemann-Pick disease type C and vestibular disorders, N-acetyl-D-leucine does not exhibit similar effects. Studies indicate that N-acetyl-D-leucine does not significantly reduce lysosomal volume in NPC1-/- cells, unlike N-Acetyl-L-leucine and N-acetyl-DL-leucine. Additionally, it doesn't influence the regional cerebral glucose metabolism, suggesting a specific mechanism of action for the L-enantiomer. [, ]

N-acetyl-DL-leucine

  • Compound Description: N-acetyl-DL-leucine is a racemic mixture containing equal amounts of N-Acetyl-L-leucine and N-acetyl-D-leucine. [, , ]

2-Monoacylglycerol

  • Compound Description: 2-Monoacylglycerol is a glycerol molecule with a single fatty acid chain attached to the sn-2 position. []
  • Relevance: A novel modified lipid was synthesized by enzymatic esterification of 2-monoacylglycerol with N-Acetyl-L-leucine at the sn-1(3) or sn-1, 3 positions. This modified lipid showed similar physical and thermal characteristics to refined olive pomace oil but with a reduced caloric value. []

N-Acetyl-L-leucine-N'-methylamide

  • Compound Description: This compound is a dipeptide analogue of N-Acetyl-L-leucine, modified at the C-terminus with a methylamide group. []
  • Relevance: This compound serves as a simplified model for studying the conformational preferences of N-Acetyl-L-leucine using computational methods. By analyzing the model dipeptide, researchers gain insights into the structural behavior of N-Acetyl-L-leucine in different environments. []

3′-thioAMP

  • Compound Description: 3′-thioAMP is a modified adenosine monophosphate molecule with a sulfur atom substituting the oxygen atom at the 3' position. []
  • Relevance: This compound was chemically acylated with N-acetyl-L-leucine to synthesize mono and diaminoacylated 3′-thioAMP. These thioated substrates were tested for peptide bond formation in ribosomal studies. []

N-Acetyl-L-leucine indoxyl ester

  • Compound Description: This compound is an ester derivative of N-Acetyl-L-leucine with indoxyl. []
  • Relevance: It is used as a substrate for light-activated, microgranulated cis-cinnamoylchymotrypsin in enzyme photography. The hydrolysis of this ester releases indoxyl, which forms indigo dye upon oxidation, allowing for the development of latent images. []
  • Compound Description: These are ester derivatives of N-acetyl amino acids, specifically N-acetyl-l-3-(2-naphthyl)-alanine and N-acetyl-l-valine, respectively. []
  • Relevance: These compounds, alongside N-acetyl-L-leucine methyl ester, were used to compare the enzymatic activity of subtilisin BPN' and α-chymotrypsin. The study aimed to understand the substrate specificities and kinetic properties of these enzymes. []

Methyl 5,6-benzindan-2-carboxylate

  • Compound Description: This compound is a cyclic ester featuring a benzindan ring system. []
  • Relevance: This “locked” substrate was used to probe the binding site differences between subtilisin BPN' and α-chymotrypsin. The study revealed that subtilisin hydrolyzed this substrate faster, suggesting a longer and broader binding site compared to chymotrypsin. []
Overview

N-Acetyl-L-leucine is a modified form of the amino acid L-leucine, wherein an acetyl group is added to the nitrogen atom of the amino group. This compound has garnered attention in both pharmacological and biochemical research due to its potential therapeutic applications, particularly in treating neurological disorders and conditions related to vertigo. It is classified as an N-acetylated amino acid, which alters its pharmacokinetics and mechanisms of action compared to its parent amino acid.

Source and Classification

N-Acetyl-L-leucine is synthesized from L-leucine, which is naturally occurring in various protein sources, including meat, dairy products, and legumes. It falls under the category of non-essential amino acids, which means that it can be synthesized by the body. The compound is classified as a drug in some regions, such as France, where it is approved for treating vertigo. Additionally, research suggests its potential in managing various neurological disorders due to its ability to cross the blood-brain barrier more effectively than L-leucine.

Synthesis Analysis

Methods

The synthesis of N-acetyl-L-leucine can be achieved through several methods, primarily involving the acetylation of L-leucine. One common approach includes:

  1. Acetylation Reaction:
    • L-leucine is reacted with acetic anhydride or acetyl chloride in an aqueous or organic solvent.
    • The reaction typically occurs under controlled temperature and pH conditions to optimize yield.

Technical Details

The process can be performed in batch or continuous flow reactors. For instance, a continuous flow method involves mixing a sodium leucinate solution with acetic anhydride at specific flow rates to achieve desired molar ratios. The resulting N-acetyl-L-leucine can then be precipitated by adjusting the pH with hydrochloric acid and subsequently filtered and dried .

Molecular Structure Analysis

Structure

N-Acetyl-L-leucine has a molecular formula of C₇H₁₃NO₂ and a molecular weight of approximately 143.18 g/mol. Its structure consists of:

  • An amino group (-NH₂)
  • A carboxylic acid group (-COOH)
  • An acetyl group (-COCH₃) attached to the nitrogen atom of the amino group.

Data

The compound's structural formula can be represented as follows:

H2NCH(CH2CH3)C(=O)CH3\text{H}_2N-CH(CH_2CH_3)-C(=O)-CH_3

The presence of the acetyl group modifies its properties compared to L-leucine, influencing solubility and transport mechanisms across cellular membranes.

Chemical Reactions Analysis

Reactions

N-Acetyl-L-leucine can undergo various chemical reactions typical for amino acids, including:

  • Hydrolysis: In aqueous environments, it can revert back to L-leucine and acetic acid.
  • Transamination: It may participate in transamination reactions where amino groups are transferred between molecules.

Technical Details

The hydrolysis reaction can be monitored using high-performance liquid chromatography (HPLC) or mass spectrometry techniques to ensure accurate quantification of N-acetyl-L-leucine and its metabolites .

Mechanism of Action

Process

N-Acetyl-L-leucine's mechanism of action involves its uptake into cells via different transporters compared to L-leucine. Specifically:

  • Transport Mechanisms: While L-leucine primarily utilizes the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is taken up by organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1). This switch enhances its bioavailability and therapeutic effects.

Data

Research indicates that N-acetyl-L-leucine acts as a prodrug for leucine, facilitating its entry into metabolic pathways that are crucial for signaling processes such as mTOR activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Melting Point: Approximately 183 °C.
  • pH Stability: Stable within a pH range conducive for biological activity (pH 6-8).

These properties are significant for formulation into pharmaceutical products aimed at treating specific medical conditions.

Applications

Scientific Uses

N-Acetyl-L-leucine has several applications in scientific research and medicine:

  • Neurological Disorders: Investigated for its potential benefits in conditions such as Alzheimer's disease and other cognitive impairments.
  • Vertigo Treatment: Approved for use in managing symptoms associated with vertigo.
  • Metabolic Studies: Used in studies examining amino acid metabolism and transport mechanisms within cells.

Furthermore, ongoing research aims to explore additional therapeutic roles for N-acetyl-L-leucine across various medical fields.

Neuroprotective Mechanisms of N-Acetyl-L-leucine in Traumatic Brain Injury Models [2] [3] [4]

Modulation of Autophagy Flux for Neuronal Survival

Autophagy, the lysosome-dependent cellular clearance process, is critically disrupted following TBI, contributing to the accumulation of toxic protein aggregates and damaged organelles. NALL administration demonstrates significant efficacy in restoring autophagy flux in injured brains:

  • Rescue of Autophagic Dysfunction: In mouse models of controlled cortical impact (CCI) TBI, NALL treatment significantly reduced the accumulation of autophagy markers LC3-II and p62/SQSTM1 in cortical tissues at 1 day post-injury. This reduction indicates improved autophagosome clearance and restored lysosomal degradation capacity [2] [10].
  • Mechanistic Link to mTOR Inhibition: NALL is proposed to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy initiation. This inhibition is achieved through a mechanism distinct from leucine (which activates mTORC1) and resembles rapamycin. Consequently, NALL promotes transcription factor EB (TFEB) nuclear translocation, enhancing both autophagy initiation and lysosomal biogenesis [1] [6].
  • Neuroprotective Outcome: The restoration of autophagy flux correlates with reduced neuronal stress and death. Mice treated with NALL exhibited significantly smaller cortical lesion volumes and accelerated functional recovery compared to vehicle-treated controls, underscoring autophagy's role in neuronal survival post-TBI [1] [2] [10].

Table 1: Effects of NALL on Autophagy Markers in Mouse TBI Models

Autophagy MarkerChange with TBI (Vehicle)Change with NALL TreatmentFunctional Significance
LC3-IIIncreased accumulationSignificant reductionIndicates reduced autophagosome buildup
p62/SQSTM1Increased accumulationDecreasing trendReflects improved substrate clearance
Cleaved Caspase-3Elevated in neuronsMarkedly attenuatedLinks autophagy restoration to reduced apoptosis

Attenuation of Cortical Cell Death via Caspase-3 and α-Fodrin Pathways

TBI triggers calpain- and caspase-mediated proteolysis, leading to irreversible neuronal damage. NALL provides robust protection against these pathways:

  • Inhibition of α-Fodrin Cleavage: α-Fodrin, a cytoskeletal protein, is cleaved into signature fragments (145-150 kDa by calpain, 120-150 kDa by caspases) during neuronal death. Western blot analysis revealed significantly lower levels of the 145-150 kDa calpain-derived α-fodrin fragment in the cortices of NALL-treated mice compared to vehicle controls at 24 hours post-injury—the peak period of TBI-induced cell death [2] [10].
  • Suppression of Caspase-3 Activation: Immunohistochemical and western blot analyses demonstrated that NALL treatment substantially decreased the number of cortical and hippocampal neurons positive for cleaved caspase-3, a key executioner of apoptosis. This reduction was complemented by decreased TUNEL-positive cells in cortical layers, confirming attenuated apoptotic death [2] [10].
  • Early Neuroprotection: The protective effects of NALL on cell death markers were most pronounced during the acute phase (days 1-3 post-TBI), aligning with the therapeutic window for targeting secondary injury cascades. This early intervention translated into long-term histological and functional benefits, including reduced lesion volume at day 28 [1] [2] [10].

Suppression of Neuroinflammatory Cytokines (IL-1β, NOX2)

Neuroinflammation driven by activated microglia, infiltrating macrophages, and reactive astrocytes significantly contributes to progressive neurodegeneration after TBI. NALL exerts potent anti-inflammatory effects:

  • Downregulation of IL-1β: Cortical tissue from NALL-treated TBI mice exhibited significantly lower mRNA and protein levels of interleukin-1β (IL-1β), a master proinflammatory cytokine implicated in inflammasome activation, astrogliosis, and neuronal excitotoxicity. This suppression likely contributes to the observed reduction in neurotoxic glial activation [1] [2].
  • Reduction in Oxidative Stress via NOX2: NALL treatment significantly decreased mRNA expression of NADPH oxidase 2 (NOX2) in injured cortices. NOX2 generates reactive oxygen species (ROS) within activated microglia and macrophages, driving oxidative damage and amplifying inflammatory cascades. Its downregulation suggests NALL mitigates oxidative injury alongside inflammation [1] [2].
  • Potential Mechanisms of Anti-inflammation: While the exact pathways remain under investigation, NALL's anti-inflammatory effects may be linked to its ability to:
  • Modulate Microglial Polarization: Indirect evidence suggests reduced proinflammatory cytokine production may shift microglia toward a protective phenotype [1].
  • Stabilize Metabolic Dysfunction: By restoring autophagy and cellular homeostasis, NALL may indirectly dampen inflammation triggered by neuronal debris and stress signals [1] [6].
  • Inhibit NLRP3 Inflammasome: Reduced IL-1β levels hint at potential inhibition of the NLRP3 inflammasome, a key driver of IL-1β maturation post-TBI, though direct evidence is pending [1].

Table 2: NALL-Mediated Attenuation of Neuroinflammation and Functional Outcomes in TBI Mice

ParameterEffect of NALL TreatmentConsequence
IL-1β ExpressionSignificant reduction (mRNA & protein)Reduced inflammasome activation, astrogliosis
NOX2 ExpressionSignificant reduction (mRNA)Decreased ROS production, oxidative stress
Motor Function RecoverySignificant improvement (e.g., beam walk, rotarod)Enhanced coordination and balance
Cognitive Function RecoverySignificant improvement (e.g., Morris water maze)Improved learning and spatial memory
Cortical Lesion VolumeMarked attenuationPreservation of brain tissue structure

Properties

CAS Number

1188-21-2

Product Name

N-Acetyl-L-leucine

IUPAC Name

2-acetamido-4-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C

Solubility

8.1 mg/mL at 25 °C

Synonyms

acetyl-DL-leucine
acetylleucine
acetylleucine, L-
Lasdol
N-acetyl-L-leucine
N-acetylleucine
Tanganil

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.